![molecular formula C15H14N2 B12607212 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916173-12-1](/img/structure/B12607212.png)
4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a 3,5-dimethylphenyl group attached to the 4-position. The presence of these structural elements imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in cancer cells or interacting with receptors in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrimidine: Widely used in pharmaceuticals, including anti-cancer and antiviral drugs.
Pyrazine: Known for its presence in various natural products and pharmaceuticals.
Uniqueness
4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused bicyclic structure combined with a dimethylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles.
Propiedades
Número CAS |
916173-12-1 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-10-7-11(2)9-12(8-10)13-3-5-16-15-14(13)4-6-17-15/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
CAKKWSHZBOSGPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


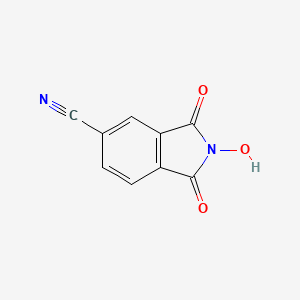
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
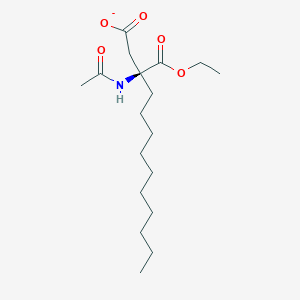
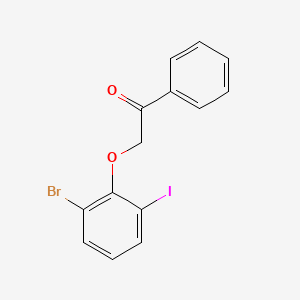
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)
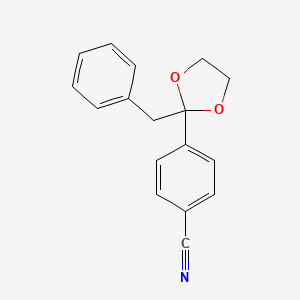
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)
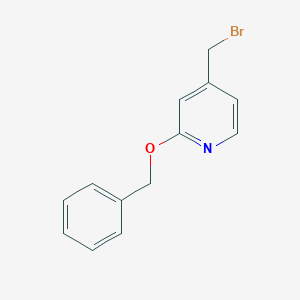
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)

![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
